In-Depth Technical Guide: 6,8-Dichlorochromone-2-carboxylic acid
In-Depth Technical Guide: 6,8-Dichlorochromone-2-carboxylic acid
CAS Number: 16722-38-6
This technical guide provides a comprehensive overview of 6,8-Dichlorochromone-2-carboxylic acid, a key intermediate in the development of novel therapeutic agents and other specialized chemical applications. This document is intended for researchers, scientists, and professionals in the fields of drug discovery, medicinal chemistry, and materials science.
Chemical and Physical Properties
6,8-Dichlorochromone-2-carboxylic acid is a chlorinated derivative of chromone-2-carboxylic acid. The dichloro substitution on the benzene ring significantly influences its chemical reactivity and biological activity. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 16722-38-6 | [1][2] |
| Molecular Formula | C₁₀H₄Cl₂O₄ | [1] |
| Molecular Weight | 259.04 g/mol | [1] |
| IUPAC Name | 6,8-dichloro-4-oxo-4H-chromene-2-carboxylic acid | [1] |
| Canonical SMILES | C1=C(C=C(C2=C1C(=O)C=C(O2)C(=O)O)Cl)Cl | [1] |
| XLogP3-AA | 2.5 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis
The synthesis of 6,8-Dichlorochromone-2-carboxylic acid is typically achieved through a two-step process starting from 3,5-dichloro-2-hydroxyacetophenone. This involves a condensation reaction followed by hydrolysis.
Experimental Protocol:
Step 1: Synthesis of Ethyl 6,8-dichlorochromone-2-carboxylate
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To a solution of 3,5-dichloro-2-hydroxyacetophenone in a suitable solvent (e.g., ethanol), add diethyl oxalate.
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Slowly add a base, such as sodium ethoxide, to the reaction mixture at a controlled temperature to initiate the condensation reaction.
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The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to ensure complete conversion.
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Upon completion, the reaction mixture is acidified, and the precipitated product, ethyl 6,8-dichlorochromone-2-carboxylate, is collected by filtration, washed, and dried.
Step 2: Hydrolysis to 6,8-Dichlorochromone-2-carboxylic acid
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The ethyl 6,8-dichlorochromone-2-carboxylate from the previous step is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).
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The mixture is heated under reflux for a specified period to facilitate the hydrolysis of the ester.
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After cooling, the acidic product precipitates out of the solution (if acid hydrolysis is used) or is precipitated by acidification (if base hydrolysis is used).
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The final product, 6,8-Dichlorochromone-2-carboxylic acid, is isolated by filtration, washed with water to remove any remaining acid or base, and then dried.
Below is a diagram illustrating the general synthetic workflow.
Caption: Synthetic workflow for 6,8-Dichlorochromone-2-carboxylic acid.
Spectroscopic Data (Predicted)
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the chromone ring and the carboxylic acid proton. The aromatic protons will likely appear as doublets or multiplets in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is expected to be a broad singlet at a very downfield chemical shift (around 10-13 ppm).
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons, aromatic carbons, and the carboxylic acid carbon. The carbonyl carbon of the chromone ring is expected to resonate at approximately 180 ppm, while the carboxylic acid carbonyl will be in the 165-185 ppm range. The aromatic carbons will appear between 110 and 160 ppm.
FTIR Spectroscopy: The infrared spectrum will be characterized by several key absorption bands:
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A broad O-H stretching band for the carboxylic acid will be present in the region of 2500-3300 cm⁻¹.
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A strong C=O stretching vibration for the chromone ketone will appear around 1650-1680 cm⁻¹.
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The C=O stretch of the carboxylic acid will be observed in the range of 1700-1725 cm⁻¹.
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C-O stretching bands will be visible in the 1200-1300 cm⁻¹ region.
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C-Cl stretching vibrations are expected in the fingerprint region.
Biological and Medicinal Significance
Chromone derivatives are recognized as a "privileged structure" in medicinal chemistry due to their wide range of pharmacological activities.[3] While specific biological data for 6,8-Dichlorochromone-2-carboxylic acid is limited, its role as a precursor for various bioactive molecules is well-documented.
Derivatives of chromone-2-carboxylic acid have been investigated for their potential as:
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Antitumor Agents: Certain chromone-based compounds have shown cytotoxic effects against various cancer cell lines.[4][5]
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Anti-inflammatory Agents: The chromone scaffold is a key component in compounds that inhibit inflammatory pathways, such as the 5-lipoxygenase pathway.[5]
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Antimicrobial and Antiviral Agents: Chromone derivatives have demonstrated activity against a range of microbial and viral targets.[3][6]
The general mechanism of action for many bioactive chromones involves their interaction with various enzymes and signaling proteins. The specific biological targets are highly dependent on the substitution pattern of the chromone ring.
The logical relationship for the development of therapeutic agents from this core structure is outlined below.
Caption: Drug discovery workflow starting from the core compound.
Applications in Research and Development
6,8-Dichlorochromone-2-carboxylic acid serves as a versatile building block for the synthesis of a wide array of more complex molecules. Its carboxylic acid functional group allows for straightforward modifications, such as the formation of amides and esters, to generate libraries of compounds for high-throughput screening in drug discovery programs. Furthermore, the presence of two chlorine atoms provides sites for further functionalization through various cross-coupling reactions, enabling the exploration of a broader chemical space.
Researchers in agrochemical development also utilize this compound as a precursor for novel herbicides and fungicides. The chromone core, with its specific substitution pattern, can be tailored to target essential biological pathways in pests and pathogens.
References
- 1. 6,8-Dichlorochromone-2-carboxylic acid | C10H4Cl2O4 | CID 902209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,8-DICHLOROCHROMONE-2-CARBOXYLIC ACID | 16722-38-6 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
